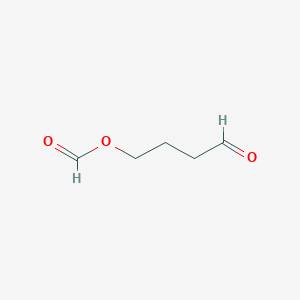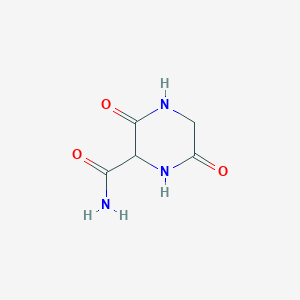![molecular formula C11H19BrN2O B13965946 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-(bromomethyl)-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multiple steps. One common approach is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride/base . The reaction mechanism proceeds through the activation of the primary alcohol and intramolecular nitrogen nucleophilic attack, forming the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino and carbonyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Applications De Recherche Scientifique
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential biological activity.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is not well-documented. its structure suggests that it could interact with various molecular targets, potentially involving pathways related to its functional groups. Further research is needed to elucidate its exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and has been studied for its synthetic and pharmacological potential.
Indole Derivatives: These compounds also feature complex ring systems and have significant biological activity.
Uniqueness
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3
Propriétés
Formule moléculaire |
C11H19BrN2O |
|---|---|
Poids moléculaire |
275.19 g/mol |
Nom IUPAC |
2-amino-1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one |
InChI |
InChI=1S/C11H19BrN2O/c1-8(13)10(15)14-3-2-11(7-14)4-9(5-11)6-12/h8-9H,2-7,13H2,1H3 |
Clé InChI |
WRJFVSOQWIZLIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC2(C1)CC(C2)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


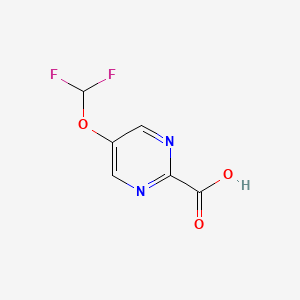
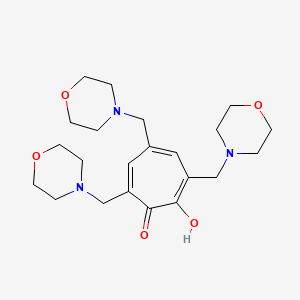
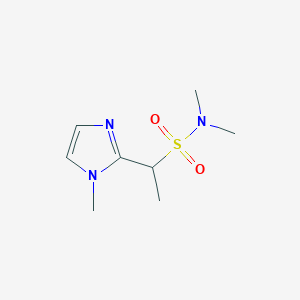
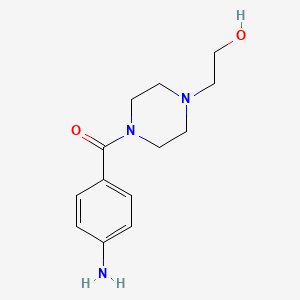

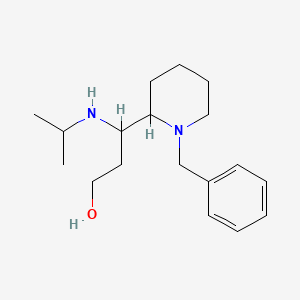
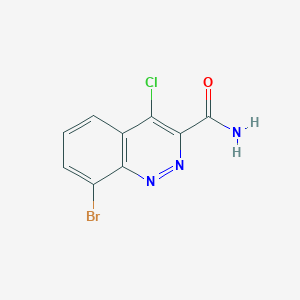
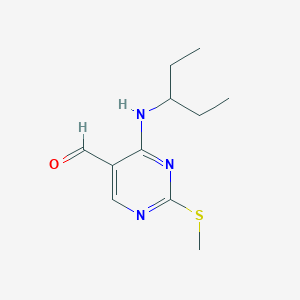
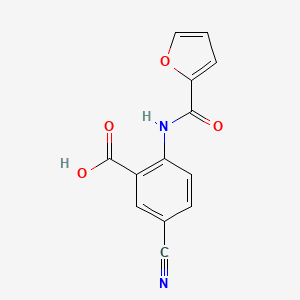
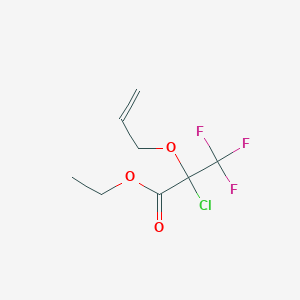
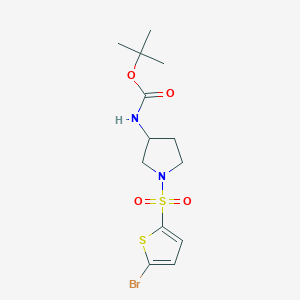
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
